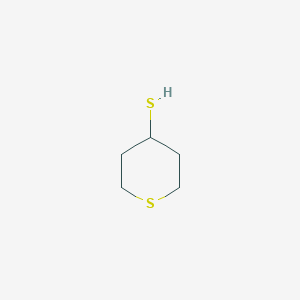
Thiane-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiane-4-thiol, also known as tetrahydro-2H-thiopyran-4-yl hydrosulfide, is a sulfur-containing heterocyclic compound . It has a molecular weight of 134.27 and its IUPAC name is tetrahydro-2H-thiopyran-4-yl hydrosulfide .
Molecular Structure Analysis
The InChI code for Thiane-4-thiol is 1S/C5H10S2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 . This indicates that the compound has a molecular structure consisting of 5 carbon atoms, 10 hydrogen atoms, and 2 sulfur atoms .
Chemical Reactions Analysis
Thiol-based compounds like Thiane-4-thiol can undergo a variety of chemical reactions. For instance, thiol–X reactions are a class of robust conjugation reactions between thiols and thiol-conjugate adducts to form carbon sulfur bonds . These reactions have been demonstrated in a broad range of implementations, from bioconjugations to polymer synthesis .
Physical And Chemical Properties Analysis
Thiane-4-thiol has a molecular weight of 134.27 . The physical and mechanical properties of thiol–ene networks, which Thiane-4-thiol could potentially form part of, can be adjusted by altering the functionality and stiffness of the secondary thiols . Compared to the traditional acrylate system with a shrinkage of 13.9%, the secondary thiol–ene systems exhibited a lower shrinkage of 7.6% .
Orientations Futures
Thiol-based compounds like Thiane-4-thiol have potential for multifaceted applications, ranging from catalysis, sensing, and conductivity, to adsorption . Thiol and thioether-based metal–organic frameworks (MOFs) show great potential for the fabrication of 3D optical devices with high resolution . Future research could focus on expanding the thiol–X library of conjugation strategies towards the development of novel materials systems .
Propriétés
IUPAC Name |
thiane-4-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSQBVMOHKFSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiane-4-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

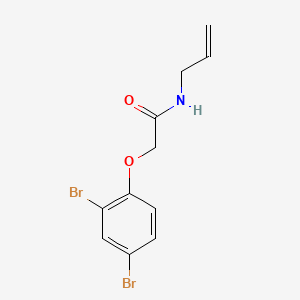
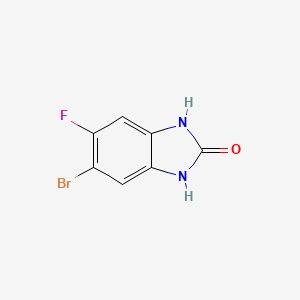
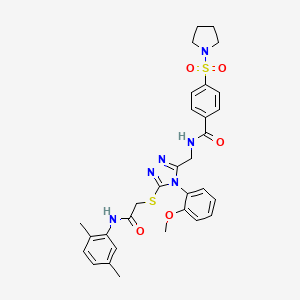
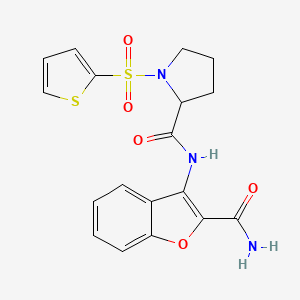
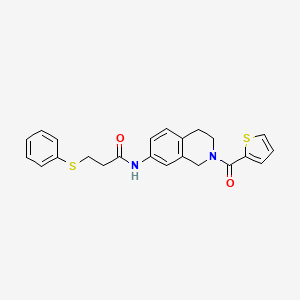
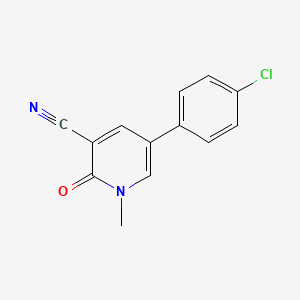
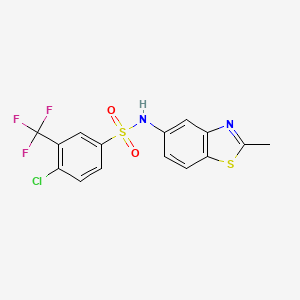
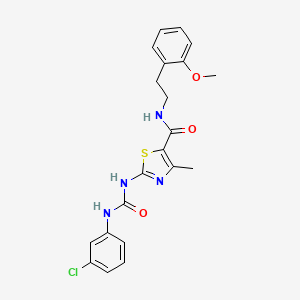
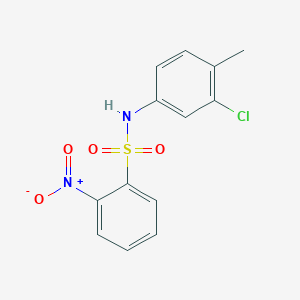
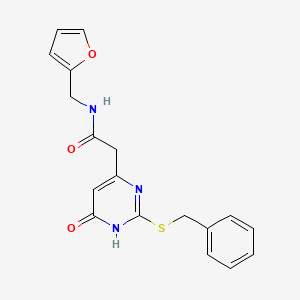
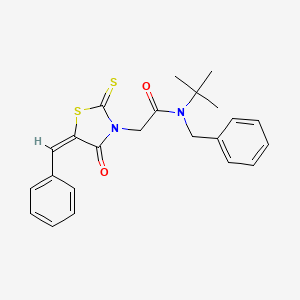
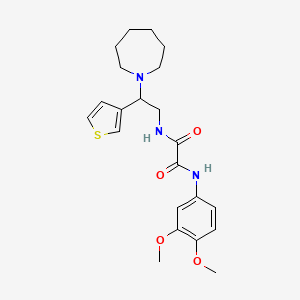
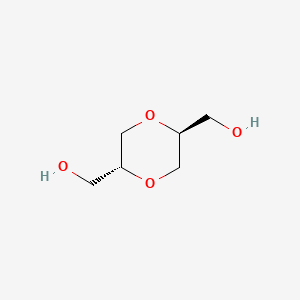
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((4-(4-phenylpiperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one](/img/structure/B2951809.png)